4-(dimethylamino)-N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide
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Overview
Description
4-(DIMETHYLAMINO)-N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE is a complex organic compound with a unique structure that includes both indole and benzohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials
Formation of Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Amino Groups: The dimethylamino and dipropylamino groups can be introduced through nucleophilic substitution reactions using appropriate amines.
Coupling with Benzohydrazide: The final step involves the coupling of the indole derivative with benzohydrazide under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(DIMETHYLAMINO)-N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in acylation reactions.
4-Dimethylaminoantipyrine: Known for its analgesic and antipyretic properties.
Uniqueness
4-(DIMETHYLAMINO)-N’~1~-{1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}BENZOHYDRAZIDE is unique due to its complex structure, which combines multiple functional groups and moieties. This structural complexity allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H31N5O2 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-(dimethylamino)-N-[1-[(dipropylamino)methyl]-2-hydroxyindol-3-yl]iminobenzamide |
InChI |
InChI=1S/C24H31N5O2/c1-5-15-28(16-6-2)17-29-21-10-8-7-9-20(21)22(24(29)31)25-26-23(30)18-11-13-19(14-12-18)27(3)4/h7-14,31H,5-6,15-17H2,1-4H3 |
InChI Key |
AKHLJQAJJFLBKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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